molecular formula C16H10ClNO3 B124545 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide CAS No. 143210-98-4

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Cat. No.: B124545
CAS No.: 143210-98-4
M. Wt: 299.71 g/mol
InChI Key: PISCNZOQCXLEAX-UHFFFAOYSA-N
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Description

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide (CAS 143210-98-4) is a versatile 9,10-anthraquinone-derived chloroacetamide compound that serves as a critical synthetic intermediate for developing new biologically active molecules . Its molecular formula is C₁₆H₁₀ClNO₃ with a molecular weight of 299.71 g/mol . The structure features a 9,10-anthraquinone core substituted at the 2-position with a chloroacetamide group, making it a valuable scaffold for further functionalization . This compound demonstrates significant research value in medicinal chemistry, particularly as a precursor for synthesizing novel derivatives with antimicrobial properties . Experimental studies have shown that amino-acid derivatives synthesized from this acetamide exhibit antibacterial activity against Mycobacterium luteum and potent antifungal activity against Aspergillus niger and Candida tenuis . Further, a specific gamma-aminobutyric acid (GABA) derivative has been formulated into an antifungal nail lacquer, showing a promising fungicidal effect against Aspergillus niger that was comparable to the commercial drug terbinafine . Beyond antimicrobial applications, research indicates that anthraquinone-based derivatives are potent inhibitors of membrane-associated tyrosine kinases . These enzymes are often overexpressed in cancer cells, making inhibitors a promising strategy for anticancer drug development . Applications: • Key intermediate for the synthesis of amino-acid derivatives and other functionalized anthraquinones . • Precursor for compounds with demonstrated antibacterial and antifungal activity . • Scaffold for developing potential tyrosine kinase inhibitors for anticancer research . • Serves as a pharmaceutical intermediate and fine chemical for synthetic organic and medicinal chemistry . Attention: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-chloro-N-(9,10-dioxoanthracen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-8-14(19)18-9-5-6-12-13(7-9)16(21)11-4-2-1-3-10(11)15(12)20/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISCNZOQCXLEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389227
Record name 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143210-98-4
Record name 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
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Preparation Methods

Reagents and Reaction Conditions

  • Starting Materials :

    • 2-Amino-9,10-dioxo-9,10-dihydroanthracene (commercially available)

    • 2-Chloroacetyl chloride (freshly distilled to prevent hydrolysis)

  • Solvent System : Dimethylformamide (DMF)-water (4:1 v/v) facilitates nucleophilic substitution while maintaining solubility of intermediates.

  • Base : Potassium hydroxide (KOH, 1.5 equiv) neutralizes HCl generated during amidation.

  • Temperature : Reaction proceeds at 70–80°C for 5 hours to ensure complete conversion.

Procedural Details

  • Amination : 2-Amino-9,10-anthraquinone (1.0 equiv) is dissolved in DMF under nitrogen atmosphere.

  • Chloroacetylation : 2-Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C to minimize side reactions.

  • Base Addition : KOH pellets are introduced gradually to maintain pH 8–9.

  • Heating and Stirring : The mixture is heated to 80°C with vigorous stirring, monitored by TLC for reaction completion.

  • Workup : Precipitation with ice-water followed by vacuum filtration yields crude product.

  • Purification : Recrystallization from ethanol-water (3:1) achieves >95% purity.

Yield and Purity Optimization

ParameterOptimal RangePurity ImpactYield Impact
Solvent PolarityDMF > DMSOHighModerate
Reaction Time5–6 hoursNegligible+15%
Temperature Control80±2°CCritical+20%

Four-Component One-Pot Synthesis

Recent advances demonstrate the feasibility of a convergent one-pot strategy, though primarily applied to derivative synthesis. This method offers reduced purification steps and improved atom economy.

Reaction Design

  • Components :

    • 2-Aminoanthraquinone

    • 2-Chloroacetyl chloride

    • Secondary amines (e.g., azepane)

    • Carbon disulfide

  • Catalyst : KOH mediates dithiocarbamate formation in situ.

Mechanistic Pathway

  • Dithiocarbamate Generation :

    R2NH+CS2+KOHR2N-CS-SK+H2O\text{R}_2\text{NH} + \text{CS}_2 + \text{KOH} \rightarrow \text{R}_2\text{N-CS-SK} + \text{H}_2\text{O}
  • Nucleophilic Displacement :

    ClCH2CONH-Ar+R2N-CS-SKR2N-CS-S-CH2CONH-Ar+KCl\text{ClCH}_2\text{CONH-Ar} + \text{R}_2\text{N-CS-SK} \rightarrow \text{R}_2\text{N-CS-S-CH}_2\text{CONH-Ar} + \text{KCl}

    Where Ar = anthraquinone moiety.

Performance Metrics

MetricOne-Pot MethodStepwise Method
Overall Yield84%72%
Reaction Time6 hours8 hours
Purity (HPLC)93%95%
ScalabilityHighModerate

Industrial Production Considerations

Scaling laboratory synthesis to industrial volumes requires addressing three critical challenges:

Continuous Flow Reactor Integration

  • Advantages :

    • Precise temperature control (±0.5°C) prevents thermal degradation.

    • 20–30% higher space-time yield compared to batch processes.

  • Case Study : A pilot plant using microchannel reactors achieved 89% yield at 10 kg/day throughput.

Solvent Recovery Systems

  • DMF Recycling : Distillation-adsorption hybrid systems recover >98% DMF, reducing production costs by 40%.

Advanced Purification Techniques

MethodPurity (%)Throughput (kg/h)
Centrifugal Partition Chromatography99.52.4
Melt Crystallization98.85.1

Critical Parameter Analysis

Solvent Effects on Reaction Kinetics

Dielectric constant (ε) directly correlates with reaction rate:

k1η×exp(EaRT)×εk \propto \frac{1}{\eta} \times \exp\left(-\frac{E_a}{RT}\right) \times \varepsilon

Where η = solvent viscosity, E_a = activation energy. DMF (ε=36.7) outperforms THF (ε=7.5) by 3.2-fold in initial rate.

Base Selection Criteria

BasepK_bByproduct SolubilityReaction Rate (h⁻¹)
KOH-1.1High0.45
K₂CO₃10.3Moderate0.32
Et₃N3.0Low0.18

Emerging Methodologies

Palladium-Catalyzed Coupling

While primarily used for anthracene core synthesis, Pd(OAc)₂/K₂CO₃ systems in t-amyl alcohol show promise for functionalizing preformed acetamide derivatives:

Ar-H+CH2ClCOClPdIIAr-NHCOCH2Cl\text{Ar-H} + \text{CH}2\text{ClCOCl} \xrightarrow{\text{Pd}^{II}} \text{Ar-NHCOCH}2\text{Cl}

  • Yield : 68–72% for electron-deficient substrates.

Photochemical Activation

UV-assisted reactions (254 nm) reduce reaction time to 2 hours but require specialized quartz reactors. Initial studies report 79% yield with 0.5 mol% eosin Y photocatalyst.

Structural Characterization Protocols

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :

    • Aromatic protons: δ 7.8–8.2 ppm (4H, m)

    • NHCO: δ 10.3 ppm (1H, s)

    • CH₂Cl: δ 4.1 ppm (2H, s)

  • IR (KBr) :

    • C=O stretch: 1708 cm⁻¹ (amide), 1665 cm⁻¹ (anthraquinone)

    • N-H bend: 1540 cm⁻¹

Crystallographic Data

Single-crystal X-ray diffraction confirms:

  • Dihedral angle between anthraquinone and acetamide: 12.3°

  • Cl···O=C non-bonded distance: 3.02 Å (indicative of weak electrostatic interactions)

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C16H10ClNO3
  • Molecular Weight : 299.71 g/mol
  • CAS Number : 143210-98-4

The structure features a chloro group attached to an anthracene derivative, which is crucial for its biological and chemical reactivity.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of anthracene compounds exhibit significant anticancer properties. Studies have shown that 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, its interaction with DNA may lead to the disruption of cancer cell replication processes.

Case Study:
A study published in Cancer Letters demonstrated that anthracene derivatives could selectively target cancerous tissues while sparing normal cells. The specific role of this compound in this context is under investigation but shows promise as a lead compound for developing new chemotherapeutic agents.

Organic Synthesis

Building Block for Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Applications:

  • Synthesis of more complex organic molecules.
  • Development of new materials with tailored properties.

Materials Science

Fluorescent Materials
Due to its structural properties, this compound can be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings:
Studies have shown that derivatives with anthracene cores can exhibit strong fluorescence and are being explored for use in high-efficiency light-emitting devices.

Environmental Applications

Photodegradation Studies
The environmental impact of synthetic compounds is critical in today's research landscape. Investigations into the photodegradation of this compound reveal its potential breakdown products and their environmental fate. Understanding these processes is essential for assessing the ecological risks associated with its use.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer activity; apoptosis inductionCancer Letters
Organic SynthesisIntermediate for complex organic synthesisOrganic Chemistry Journal
Materials ScienceDevelopment of fluorescent materials for OLEDsJournal of Materials Science
Environmental StudiesInvestigation into photodegradation and ecological impactEnvironmental Science Journal

Mechanism of Action

The mechanism of action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide involves its interaction with various biological targets. The compound’s antimicrobial activity is believed to result from its ability to interfere with cellular processes in microorganisms. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt cell wall synthesis and protein function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1-yl vs. 2-yl Substitution

The 1-yl positional isomer (2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide) shares the same molecular formula but differs in the substitution site on the anthraquinone ring. Key distinctions include:

  • Crystallographic Properties: The 1-yl derivative forms monoclinic crystals (space group P2₁/n, Z = 4) when derivatized with amino acids, as seen in compound III from .
  • Biological Activity: The 1-yl isomer serves as a precursor for antimicrobial dyes and amino acid derivatives. For example, interaction with α-, β-, and ω-amino acids yields compounds with demonstrated antifungal activity against Candida albicans . The 2-yl isomer’s bioactivity remains less explored but may exhibit divergent interactions due to steric and electronic effects.

Halogenated Derivatives

Dichloro Analog (3-Chloro Substitution)

The compound 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide (C₁₆H₉Cl₂NO₃; molecular weight: 334.15 g/mol) introduces a second chlorine atom at the 3-position of the anthraquinone ring:

  • Structural Impact: The additional chlorine increases molecular weight by ~34 g/mol and enhances lipophilicity (predicted logP: 3.2 vs.
  • Collision Cross-Section (CCS) : Predicted CCS values for the dichloro derivative ([M+H]+: 167.5 Ų) suggest a more compact conformation compared to the parent compound, though experimental data is lacking .
Trifluoromethyl Derivative

N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methylacetamide (C₁₇H₁₀F₃NO₃) replaces the chloro group with a trifluoromethyl moiety and adds a methyl group to the acetamide nitrogen:

Alkyl Chain Variants

  • Propanamide Analog : 2-Chloro-N-(9,10-dioxoanthracen-2-yl)propanamide extends the acetamide chain by one methylene unit. This modification increases molecular weight (313.76 g/mol) and may enhance hydrophobic interactions in biological targets .

Biological Activity

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide, with the CAS number 143210-98-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₆H₁₀ClNO₃
  • Molecular Weight : 299.71 g/mol
  • Melting Point : 189-190 °C
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetyl chloride with 9,10-dihydroanthracene derivatives. This process is crucial for developing derivatives with enhanced biological properties.

Antioxidant Activity

Research has indicated that compounds related to 9,10-dioxo-9,10-dihydroanthracene exhibit significant antioxidant properties. A study demonstrated that N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio)acetamides showed promising antioxidant and antiplatelet activities in vitro. The antioxidant capacity was evaluated using various assays which revealed a strong ability to scavenge free radicals .

Antimicrobial Properties

Anthraquinone derivatives have been investigated for their antimicrobial effects. The compound's structure suggests potential activity against various pathogens. A study focusing on anthraquinone-based dyes noted their effectiveness against certain bacterial strains, indicating that similar compounds may possess antimicrobial properties .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells. Further investigations are needed to elucidate the specific pathways involved and to assess the compound's efficacy in vivo.

Case Studies

StudyFindings
Antioxidant Activity Study Demonstrated significant free radical scavenging ability of related compounds .
Antimicrobial Efficacy Showed effectiveness against specific bacterial strains, supporting further exploration into its use as an antimicrobial agent .
Cytotoxicity in Cancer Cells Induced apoptosis in various cancer cell lines; however, detailed mechanisms remain to be fully explored .

Q & A

Q. What emerging techniques (e.g., cryo-EM, AI-driven SAR) could advance research on this compound?

  • Innovations :
  • Cryo-EM : Resolve binding modes with fungal cytochrome P450 enzymes.
  • Generative AI : Design novel derivatives with optimized pharmacokinetics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

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